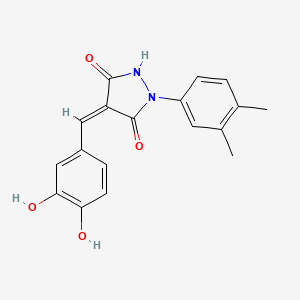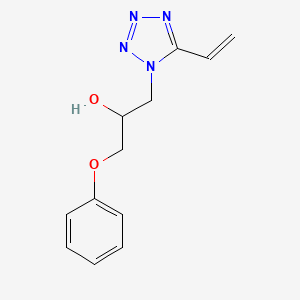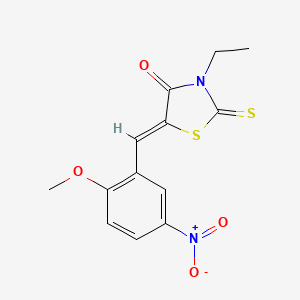
3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
描述
3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as PTB-T, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTB-T belongs to the class of thiazolidinone derivatives, which have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.
作用机制
The exact mechanism of action of 3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing oxidative stress and DNA damage, leading to apoptosis. This compound has also been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
In terms of antimicrobial activity, this compound is believed to disrupt the bacterial cell membrane and inhibit bacterial growth. This compound has also been reported to inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. Studies have reported that this compound can induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
In terms of antimicrobial activity, this compound has been shown to inhibit the growth of bacterial biofilms, which are implicated in chronic infections. This compound has also been reported to exhibit synergistic activity with other antibiotics, such as ciprofloxacin and erythromycin.
实验室实验的优点和局限性
One of the major advantages of 3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its broad-spectrum activity against cancer cells and bacteria. This compound has also been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent.
However, there are also some limitations to using this compound in lab experiments. This compound is relatively unstable in aqueous solutions, which may limit its use in certain assays. This compound also has poor solubility in water, which may require the use of organic solvents for its administration.
未来方向
There are several future directions for the research on 3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of this compound as a therapeutic agent for cancer and bacterial infections. Further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic and pharmacodynamic properties.
Another area of research is the synthesis of this compound analogs with improved activity and selectivity. Structure-activity relationship studies may help to identify the key structural features of this compound that are responsible for its biological activity.
In conclusion, this compound is a novel compound with potential therapeutic applications in cancer and bacterial infections. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
科学研究应用
3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its anti-cancer activity. Studies have shown that this compound exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.
Another area of research is its antimicrobial activity. This compound has been shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has also been reported to have antifungal activity against Candida albicans.
属性
IUPAC Name |
(5E)-5-[(3-phenoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S2/c1-2-11-20-18(21)17(24-19(20)23)13-14-7-6-10-16(12-14)22-15-8-4-3-5-9-15/h2-10,12-13H,1,11H2/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOCSQNBSIPXHK-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC(=CC=C2)OC3=CC=CC=C3)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3869545.png)

![N-cyclopropyl-N-{[1-(3-phenoxypropyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}acetamide](/img/structure/B3869557.png)
![7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B3869568.png)
![2-[4-(benzyloxy)phenoxy]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B3869582.png)
![ethyl 7-(4-methoxyphenyl)-5-methyl-2-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3869588.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-methylpiperidine](/img/structure/B3869590.png)

![phenyl(2-pyridinyl)methanone O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B3869606.png)

![5-(4-bromophenyl)-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3869621.png)


